Furan-3-yl(2-isopropylphenyl)methanol
Description
Furan-3-yl(2-isopropylphenyl)methanol is a secondary alcohol featuring a furan-3-yl group and a 2-isopropylphenyl moiety attached to a central hydroxymethyl carbon.
Properties
IUPAC Name |
furan-3-yl-(2-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)12-5-3-4-6-13(12)14(15)11-7-8-16-9-11/h3-10,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTESUKJECSISKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(2-isopropylphenyl)methanol typically involves the reaction of furan derivatives with isopropylphenyl compounds under specific conditions. One common method includes the use of a Grignard reagent, where furan-3-ylmagnesium bromide reacts with 2-isopropylbenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to produce the target molecule efficiently .
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-3-yl(2-isopropylphenyl)ketone, while reduction can produce furan-3-yl(2-isopropylphenyl)methane .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Furan-3-yl(2-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Furan-3-yl(2-isopropylphenyl)methanol and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |
|---|---|---|---|---|
| This compound | Not provided | C₁₄H₁₆O₂ | 216.28 | Ortho-isopropylphenyl, furan-3-yl, -OH |
| [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol | 306935-04-6 | C₇H₇F₃O₂ | 180.13 | Trifluoromethyl, methyl on furan ring |
| 3-Furyl-(3-isopropoxyphenyl)methanol | 1443325-36-7 | C₁₄H₁₆O₃ | 232.27 | Meta-isopropoxyphenyl, furan-3-yl, -OH |
Key Observations :
- Substituent Effects: The trifluoromethyl group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol () enhances electron-withdrawing properties and lipophilicity compared to the non-fluorinated target compound . Ortho vs. Oxygen Content: The isopropoxy group in 3-Furyl-(3-isopropoxyphenyl)methanol introduces a third oxygen atom, increasing polarity and hydrogen-bonding capacity relative to the target compound .
Key Observations :
- Fluorinated Analogs: Compounds like [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol are critical in patent applications (Evidences 1–2) for synthesizing carboxamide derivatives with enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
- Steric Influence : The ortho-isopropyl group in the target compound may hinder reactions at the hydroxymethyl group (e.g., esterification), whereas less sterically hindered analogs (e.g., meta-substituted derivatives) could exhibit higher reactivity .
Pharmacokinetic and Bioactivity Considerations
While direct bioactivity data for this compound are unavailable, comparisons can be drawn from structural analogs:
- Metabolic Stability : Fluorine atoms in patent compounds (Evidences 1–2) resist oxidative metabolism, whereas the target compound’s isopropyl group may undergo CYP450-mediated oxidation .
Biological Activity
Furan-3-yl(2-isopropylphenyl)methanol is an organic compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies, focusing on its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Synthesis
This compound, with the chemical formula , consists of a furan ring attached to a 2-isopropylphenyl group through a methanol linkage. The synthesis typically involves the reaction of furan derivatives with isopropylphenyl compounds, often utilizing Grignard reagents in an anhydrous environment to ensure optimal yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microorganisms, suggesting its potential as a therapeutic agent. The compound's mechanism involves the interaction of its hydroxyl group with biological macromolecules, which may disrupt microbial cell functions.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound reveal promising results. Studies have shown that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The compound appears to block cell cycle progression at the G2/M phase, leading to increased cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
- π-π Interactions: The furan ring may engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Furan derivative | Antimicrobial, anticancer |
| Furan-2-yl(2-isopropylphenyl)methanol | Furan derivative | Limited data on biological activity |
| Furan-3-yl(4-isopropylphenyl)methanol | Furan derivative | Moderate antimicrobial properties |
Case Studies and Research Findings
- Antimicrobial Efficacy: A study conducted on various furan derivatives highlighted the superior antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.
- Cytotoxicity Assessments: In vitro assays demonstrated that the compound effectively induced apoptosis in human cancer cell lines. Flow cytometry analyses revealed an increase in sub-G1 phase cells, confirming cell death due to apoptosis .
- Pharmacological Potential: Ongoing research aims to explore the pharmacological applications of this compound as a precursor for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
